(2E)-3-(4-chlorophenyl)-N-(pentan-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-CHLOROPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, an ethylpropyl group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-CHLOROPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE typically involves the reaction of 4-chlorobenzaldehyde with 1-ethylpropylamine in the presence of a base to form the corresponding imine. This imine is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired (E)-3-(4-CHLOROPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of (E)-3-(4-CHLOROPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-CHLOROPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(E)-3-(4-CHLOROPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a therapeutic agent for treating certain diseases.
Industry: It can be utilized in the development of new materials or as a precursor in the production of other chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-CHLOROPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-BROMOPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE: Similar structure but with a bromine atom instead of chlorine.
(E)-3-(4-METHOXYPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE: Contains a methoxy group instead of chlorine.
(E)-3-(4-FLUOROPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE: Features a fluorine atom in place of chlorine.
Uniqueness
The uniqueness of (E)-3-(4-CHLOROPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE lies in its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the chlorophenyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H18ClNO |
---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-pentan-3-ylprop-2-enamide |
InChI |
InChI=1S/C14H18ClNO/c1-3-13(4-2)16-14(17)10-7-11-5-8-12(15)9-6-11/h5-10,13H,3-4H2,1-2H3,(H,16,17)/b10-7+ |
InChI Key |
TYTKUMZFMBMCNF-JXMROGBWSA-N |
Isomeric SMILES |
CCC(CC)NC(=O)/C=C/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCC(CC)NC(=O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.